molecular formula C18H21N5O3 B11300295 2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol

2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol

Cat. No.: B11300295
M. Wt: 355.4 g/mol
InChI Key: LGKKVCKMQXHVKS-UHFFFAOYSA-N
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Description

2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL is a complex organic compound that features a tetrazole ring, a phenyl group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , which involves the reaction of an azide with a nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethoxyethanol Moiety: This step involves the reaction of an ethylene oxide derivative with an alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new drugs due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The phenyl group can enhance the compound’s binding affinity through π-π interactions, while the ethoxyethanol moiety can increase its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHOXY}ETHAN-1-OL is unique due to its combination of a tetrazole ring, phenyl group, and ethoxyethanol moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethoxy]ethanol

InChI

InChI=1S/C18H21N5O3/c24-11-13-25-12-10-19-14-15-6-8-17(9-7-15)26-18-20-21-22-23(18)16-4-2-1-3-5-16/h1-9,19,24H,10-14H2

InChI Key

LGKKVCKMQXHVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCOCCO

Origin of Product

United States

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